D-半乳糖胺五乙酸酯

描述

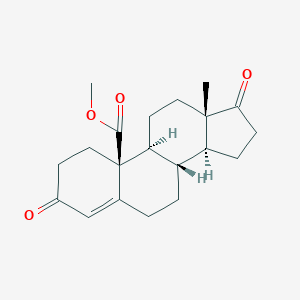

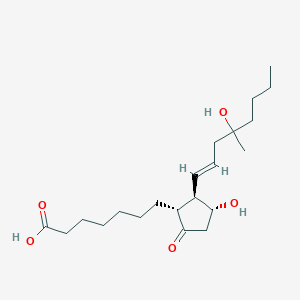

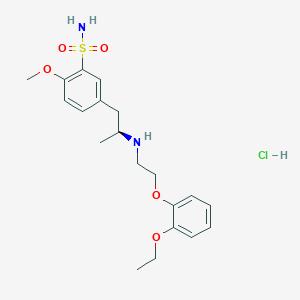

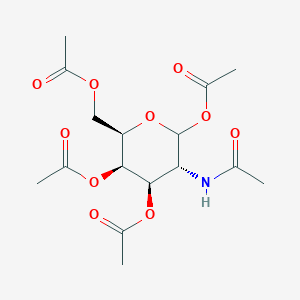

D-Galactosamine pentaacetate, also known as D-Galactosamine pentaacetate, is a useful research compound. Its molecular formula is C16H23NO10 and its molecular weight is 389.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Galactosamine pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Galactosamine pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

保肝作用:五乙酰基栀子苷已被证明可以通过抗氧化机制保护小鼠免受 D-半乳糖胺引起的急性肝损伤,表明其作为保肝剂的潜力 (张等人,2013)。在 D-半乳糖胺中毒前后进行鞣花酸处理可以保护大鼠肾组织免受损伤 (Ayhancı 等人,2016)。

代谢途径利用:D-半乳糖胺主要被大鼠肝脏中的半乳糖代谢途径利用,产生半乳糖胺 1-磷酸、唾液酸、UDP-葡萄糖胺和 UDP-N-乙酰半乳糖胺等化合物 (Maley 等人,1968)。

氧化应激和肝损伤:D-半乳糖胺在肝脏中引起严重的氧化应激,通过激活 caspase-3 和释放脂质氢过氧化物导致广泛坏死 (孙等人,2003)。N-乙酰半胱氨酸、辅酶 Q10 和 MnTBAP 补充剂可以预防经 D-半乳糖胺处理的肝细胞中的线粒体功能障碍和细胞死亡 (González 等人,2009)。

调节肝脏敏感性和损伤:广泛使用的 D-半乳糖胺/LPS 模型可能无法准确代表人类脓毒性休克。ICE 半胱天冬酶家族的抑制剂有可能预防或克服脓毒症、缺血再灌注或严重肝炎期间的肝损伤 (Mignon 等人,1999)。

保护性天然提取物:小飞蓬甲醇提取物对 D-半乳糖胺引起的肝损伤显示出显着的保肝活性,表明其作为肝脏疾病治疗的潜力 (潘迪安等人,2013)。

内毒素致敏作用:半乳糖胺诱导的对脂多糖的致敏与氨基糖在肝细胞中的早期代谢作用有关,而不是其肝毒活性 (Galanos 等人,1979)。

作用机制

Target of Action

The primary targets of D-Galactosamine pentaacetate are yet to be definitively identified. The compound is used in various biochemical reactions and as a reagent in biomedical research

Biochemical Pathways

D-Galactosamine pentaacetate is involved in the degradation of carbohydrates such as galactitol, D-tagatose, D-galactosamine, and N-acetyl-galactosamine . These pathways share several intermediates and are metabolized by closely related or even identical catabolic enzymes .

Pharmacokinetics

It is known that the compound is a white crystalline solid that is stable at room temperature .

Result of Action

It is used as a reagent in biomedical research

Action Environment

The action, efficacy, and stability of D-Galactosamine pentaacetate can be influenced by environmental factors. It is known to be stable at room temperature . The compound should be stored in a dry, cool, well-ventilated place, away from fire and flammable materials . It should be handled and stored carefully, with appropriate protective equipment to avoid skin contact and inhalation .

安全和危害

In case of skin contact with D-Galactosamine pentaacetate, it is recommended to wash off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Relevant Papers Several papers have been cited in the information provided, including those available on Sigma-Aldrich and Chemsrc . These papers provide more detailed information on the properties and uses of D-Galactosamine pentaacetate.

生化分析

Biochemical Properties

D-Galactosamine pentaacetate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is a substrate for various biological processes

Cellular Effects

Related compounds such as D-galactosamine have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that related compounds like D-galactosamine are metabolized into galactosamine-1-phosphate and UDP-galactosamine, leading to accumulation within cells and depletion of high-energy molecules such as UTP .

Dosage Effects in Animal Models

Related compounds like D-galactosamine have been used to induce acute liver injury in animal models .

Metabolic Pathways

D-Galactosamine pentaacetate is likely involved in similar metabolic pathways as D-galactosamine, which is metabolized into galactosamine-1-phosphate and UDP-galactosamine . These compounds interact with various enzymes and cofactors, and may affect metabolic flux or metabolite levels.

Subcellular Localization

Related compounds like D-galactosamine are known to accumulate within cells .

属性

IUPAC Name |

[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。